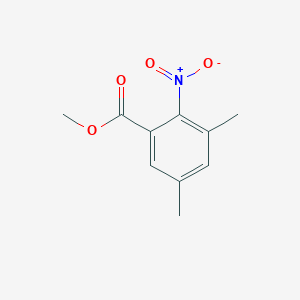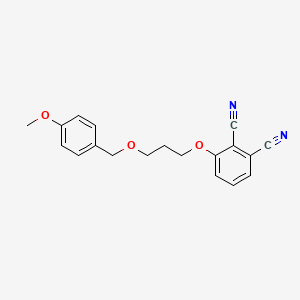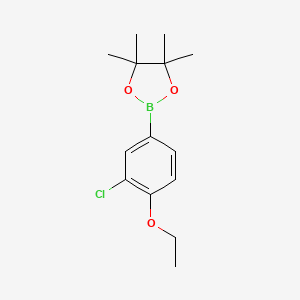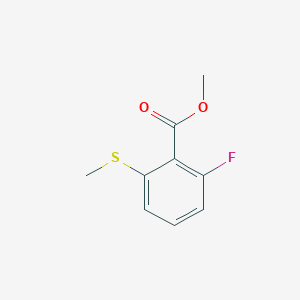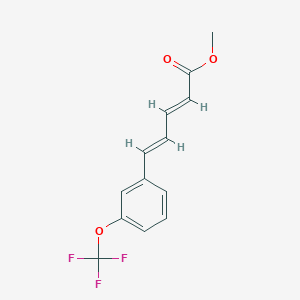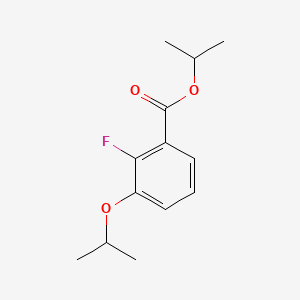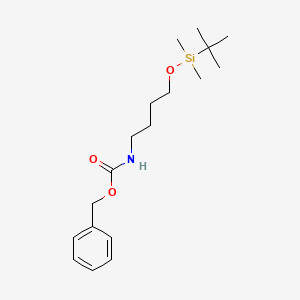
Benzyl 4-(tert-butyldimethylsilyloxy) butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is a synthetic organic compound that features a benzyl group, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} typically involves the protection of hydroxyl groups using TBDMS chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like RLi or RMgX in anhydrous conditions.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silyl ethers.
Applications De Recherche Scientifique
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is used in various scientific research applications:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the study of enzyme mechanisms where protection of hydroxyl groups is required.
Medicine: Potential use in drug development as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is resistant to hydrolysis under basic conditions but can be removed under acidic conditions or by using fluoride ions . This stability allows for selective reactions at other functional groups without interference from the protected hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Benzyl ethers: Removed by hydrogenolysis, offering different stability profiles.
Uniqueness
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is unique due to the high stability of the TBDMS protecting group under a variety of conditions, making it highly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C18H31NO3Si |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
benzyl N-[4-[tert-butyl(dimethyl)silyl]oxybutyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-18(2,3)23(4,5)22-14-10-9-13-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,9-10,13-15H2,1-5H3,(H,19,20) |
Clé InChI |
QEPYDIDOLBFCSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

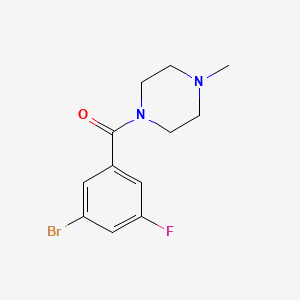
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)



